molecular formula C17H13NO4 B11838820 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid CAS No. 88284-19-9

2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid

Cat. No.: B11838820
CAS No.: 88284-19-9
M. Wt: 295.29 g/mol
InChI Key: PKIVPLQAARYGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxyphenoxy group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-chloroquinoline-3-carboxylic acid.

    Nucleophilic Substitution: The 4-methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux, typically around 100-120°C, for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid.

    Reduction: 2-(4-Methoxyphenoxy)quinoline-3-methanol.

    Substitution: 2-(4-Methoxyphenoxy)-6-nitroquinoline-3-carboxylic acid.

Scientific Research Applications

2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group enhances its binding affinity to these targets, while the quinoline core provides a rigid scaffold that facilitates specific interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
  • 2-(4-Bromophenoxy)quinoline-3-carboxylic acid
  • 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid

Uniqueness

2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group also influences the compound’s solubility and stability, making it a valuable candidate for further research and development.

Properties

CAS No.

88284-19-9

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-methoxyphenoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-21-12-6-8-13(9-7-12)22-16-14(17(19)20)10-11-4-2-3-5-15(11)18-16/h2-10H,1H3,(H,19,20)

InChI Key

PKIVPLQAARYGQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.